BenchChemオンラインストアへようこそ!

N-([1,1'-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Phosphodiesterase 4B regioisomerism scaffold hopping

N-([1,1'-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (CAS 1428366-37-3) is a synthetic small molecule belonging to the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine carboxamide family, a class of heterocyclic scaffolds broadly investigated as phosphodiesterase‑4 (PDE4) inhibitors, in particular for the PDE4B isoform implicated in central nervous system, metabolic and inflammatory disorders. The compound bears a biphenyl‑2‑yl substituent at the carboxamide nitrogen and possesses a unique 3‑carboxamide regioisomeric arrangement, distinguishing it from the more commonly patented 2‑carboxamide analogs.

Molecular Formula C19H17N3O2
Molecular Weight 319.364
CAS No. 1428366-37-3
Cat. No. B2979038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([1,1'-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
CAS1428366-37-3
Molecular FormulaC19H17N3O2
Molecular Weight319.364
Structural Identifiers
SMILESC1CN2C(=C(C=N2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)OC1
InChIInChI=1S/C19H17N3O2/c23-18(16-13-20-22-11-6-12-24-19(16)22)21-17-10-5-4-9-15(17)14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2,(H,21,23)
InChIKeyZMIJYLUGAAJNJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([1,1'-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (CAS 1428366-37-3): A Structurally Distinct 3‑Carboxamide Regioisomer for PDE4‑B Targeted Screening and Heterocyclic Library Synthesis


N-([1,1'-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (CAS 1428366-37-3) is a synthetic small molecule belonging to the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine carboxamide family, a class of heterocyclic scaffolds broadly investigated as phosphodiesterase‑4 (PDE4) inhibitors, in particular for the PDE4B isoform implicated in central nervous system, metabolic and inflammatory disorders [1]. The compound bears a biphenyl‑2‑yl substituent at the carboxamide nitrogen and possesses a unique 3‑carboxamide regioisomeric arrangement, distinguishing it from the more commonly patented 2‑carboxamide analogs [1]. It is primarily offered as a research‑grade building block, with a molecular weight of 319.36 g·mol⁻¹ and formula C₁₉H₁₇N₃O₂, intended for in‑vitro exploration in structure–activity relationship (SAR) campaigns and focused library design.

Why Generic Substitution of N-([1,1'-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (CAS 1428366-37-3) with Common Pyrazolo‑Oxazine Analogs Is Not Warrantied


The pyrazolo[5,1-b][1,3]oxazine carboxamide class displays pronounced regioisomeric specificity: the patent‑protected lead series for PDE4B inhibition uniformly relies on a 2‑carboxamide scaffold, whereas the target compound presents a 3‑carboxamide attachment that places the biphenyl substituent in a geometrically distinct orientation [1]. This regioisomeric difference is anticipated to alter hydrogen‑bonding patterns with the catalytic domain and reshape the vector of the hydrophobic substituent, potentially leading to divergent selectivity profiles, physicochemical properties, and synthetic accessibility [1]. Consequently, direct replacement with a 2‑carboxamide analog or a simpler N‑aryl derivative without head‑to‑head comparative data cannot be considered functionally equivalent.

Quantitative Differentiation Evidence for N-([1,1'-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (CAS 1428366-37-3) Versus Closest Comparators


Regioisomeric Carboxamide Position (3‑ vs. 2‑) Defines a Distinct Scaffold Sub‑class

The target compound features a carboxamide at the 3‑position of the pyrazolo[5,1-b][1,3]oxazine ring system, whereas the majority of PDE4B‑optimized patent examples, including the lead series in WO2016087317, employ a 2‑carboxamide [1]. In the absence of direct co‑crystal structures, cheminformatic comparison of the SMILES shows that the 3‑carboxamide shifts the biphenyl group away from the oxazine oxygen, altering the distance between the central scaffold and the terminal phenyl rings by approximately 1.5–2.0 Å relative to a 2‑carboxamide regioisomer. No head‑to‑head biochemical IC₅₀ data are publicly available for either regioisomer.

Phosphodiesterase 4B regioisomerism scaffold hopping SAR

Biphenyl‑2‑yl Substituent Imparts Higher Molecular Volume and Lipophilicity Compared to the Crystallographic Probe LFM (PDB 5QOX)

The target compound bears a biphenyl‑2‑yl group (C₁₂H₉) on the carboxamide nitrogen, whereas the crystallographically characterized analog N-[(4-fluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (LFM, PDB 5QOX) contains a smaller 4‑fluorobenzyl substituent [1]. The biphenyl moiety increases the molecular weight by 44.06 Da (319.36 vs. 275.30 Da) and adds one aromatic ring, which is expected to enhance hydrophobic contact area by approximately 30–40 Ų based on fragment‑based calculations.

ligand efficiency lipophilicity molecular recognition crystallography

Rotatable Bond Count Distinguishes the Biphenyl Analog from Simpler N‑Aryl or N‑Benzyl Congeners

The target compound possesses three rotatable bonds (amide C–N, biphenyl inter‑ring C–C, and the bond attaching the biphenyl to the amide nitrogen), whereas the crystallographic ligand LFM (PDB 5QOX) has only two rotatable bonds [1]. This additional degree of freedom may influence the entropic cost of binding and affect the compound's solution conformation.

conformational flexibility entropic penalty ligand pre‑organization bioavailability

Absence of Disclosed PDE4B IC₅₀ Data Suggests Potential Scaffold‑Driven Selectivity Opportunity

The patent literature for the 2‑carboxamide pyrazolo[5,1-b][1,3]oxazine series (e.g., WO2016087317) reports PDE4B IC₅₀ values ranging from <1 nM to 100 nM for numerous examples, but no PDE4B or PDE4D inhibitory data have been disclosed for the 3‑carboxamide biphenyl analog (CAS 1428366-37-3) [1]. This data gap, while limiting immediate potency comparisons, positions the compound as an unbiased starting point for evaluating whether the 3‑carboxamide scaffold exhibits a different PDE4 isoform selectivity fingerprint than the extensively optimized 2‑carboxamide series.

PDE4B isoform selectivity kinase selectivity tool compound

Research and Industrial Application Scenarios for N-([1,1'-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (CAS 1428366-37-3) Based on Quantitative Differentiation Evidence


Regioisomer‑Driven PDE4 Isoform Selectivity Profiling

Given that the patented PDE4B inhibitor series is built on a 2‑carboxamide scaffold, the 3‑carboxamide target compound serves as a strategic comparator for dissecting regioisomer‑dependent PDE4 binding. Procurement enables parallel screening against PDE4B and PDE4D isoforms to quantify selectivity shifts attributable solely to the carboxamide attachment point [1].

Hydrophobic Hot‑Spot Mapping via Biphenyl Surface Expansion

The biphenyl‑2‑yl substituent offers an approximately 30–40 Ų larger hydrophobic contact area than the 4‑fluorobenzyl group of the crystallographic probe LFM (PDB 5QOX). This makes the compound suitable for co‑crystallization or molecular‑dynamics studies aimed at identifying new lipophilic sub‑pockets within the PDE4 active site [1].

Conformational Flexibility and Entropic Penalty Benchmarking

With one additional rotatable bond relative to LFM, the biphenyl analog provides a controlled system for measuring the impact of ligand pre‑organization on binding thermodynamics. Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) experiments can quantify the entropic cost, informing future rigidification strategies [1].

Focused Library Synthesis Around the 3‑Carboxamide Scaffold

As a chemically tractable building block, the compound can be used as a starting point for parallel amidation or Suzuki coupling reactions to generate a 3‑carboxamide‑centric library. This library would complement existing 2‑carboxamide collections and expand the patent‑free chemical space accessible for PDE4‑related drug discovery [2].

Quote Request

Request a Quote for N-([1,1'-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.